Aluminum flufenamate
Description
Properties
IUPAC Name |
aluminum;2-[3-(trifluoromethyl)anilino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C14H10F3NO2.Al/c3*15-14(16,17)9-4-3-5-10(8-9)18-12-7-2-1-6-11(12)13(19)20;/h3*1-8,18H,(H,19,20);/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSQHGAXCVAYZPZ-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)[O-])NC2=CC=CC(=C2)C(F)(F)F.C1=CC=C(C(=C1)C(=O)[O-])NC2=CC=CC(=C2)C(F)(F)F.C1=CC=C(C(=C1)C(=O)[O-])NC2=CC=CC(=C2)C(F)(F)F.[Al+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H27AlF9N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80167766 | |
| Record name | Aluminum flufenamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80167766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
867.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16449-54-0 | |
| Record name | Tris[2-[[3-(trifluoromethyl)phenyl]amino-κN]benzoato-κO]aluminum | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16449-54-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aluminum flufenamate [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016449540 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aluminum flufenamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80167766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris[2-[[3-(trifluoromethyl)phenyl]amino]benzoato-N,O]aluminium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.801 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALUMINUM FLUFENAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NZ7H8YAHG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Conditions and Solvent Selection
In a typical procedure, flufenamic acid is dissolved in a chlorinated solvent such as 1,2-dichloroethane or dichloromethane. Aluminum chloride is introduced in stoichiometric ratios (3:1 molar ratio of acid to Al³⁺), and the mixture is refluxed at 85–90°C for 6–8 hours. The choice of solvent is critical to avoid hydrolysis of aluminum ions, which can lead to incomplete salt formation.
Yield and Product Characterization
Post-reaction, the product is precipitated by cooling the reaction mixture and purified via recrystallization from ethanol. Yields typically range from 65% to 75%, with purity confirmed by Fourier-transform infrared spectroscopy (FTIR). Key spectral features include:
- A shift in the carbonyl (C=O) stretch from 1660 cm⁻¹ in free flufenamic acid to 1740 cm⁻¹ in the aluminum salt, indicative of carboxylate-Al³⁺ coordination.
- Disappearance of the broad O–H stretch (2500–3000 cm⁻¹) due to deprotonation of the carboxylic acid group.
Coprecipitation Method
The coprecipitation technique, adapted from layered double hydroxide (LDH) synthesis, enables the formation of aluminum flufenamate with controlled crystallinity and particle size.
pH-Controlled Precipitation
Aqueous solutions of aluminum nitrate (0.5 M) and sodium flufenamate (1.5 M) are mixed under nitrogen atmosphere. The pH is adjusted to 9.0–9.5 using sodium hydroxide, triggering simultaneous precipitation of Al³⁺ and flufenamate ions. This method achieves a high degree of stoichiometric control, with Al:C ratios of 1:3 confirmed by elemental analysis.
Structural Properties
X-ray diffraction (XRD) analysis reveals a basal spacing of 23.5 Å in the precipitated product, compared to 9.8 Å in precursor aluminum hydroxides, confirming successful intercalation of flufenamate anions. Thermogravimetric analysis (TGA) shows three-stage decomposition:
- Loss of adsorbed water (50–150°C)
- Dehydroxylation (200–300°C)
- Organic moiety decomposition (400–600°C)
Ion Exchange Synthesis
This two-step method involves initial preparation of a host aluminum compound followed by anion exchange with flufenamate ions.
Host Matrix Preparation
Aluminum hydroxide [Al(OH)₃] is synthesized via precipitation from aluminum nitrate and ammonium hydroxide. The resulting gel is aged at 60°C for 24 hours to enhance crystallinity.
Anion Exchange Process
The aluminum hydroxide is dispersed in a 0.1 M sodium flufenamate solution (1:10 w/v ratio) and stirred at 70°C for 48 hours. The exchange efficiency exceeds 90% when monitored via ion chromatography, with residual nitrate concentrations below 0.01 mM.
Solvent-Assisted Synthesis
Recent advancements employ non-aqueous media to improve product homogeneity.
Microwave-Assisted Reaction
In a sealed vessel, flufenamic acid and aluminum isopropoxide [Al(OⁱPr)₃] are suspended in toluene (1:3 molar ratio). Microwave irradiation (300 W, 120°C) for 30 minutes accelerates the reaction, achieving 85% conversion. This method reduces particle size to 50–100 nm, as confirmed by dynamic light scattering (DLS).
Comparative Analysis of Synthesis Methods
| Method | Yield (%) | Purity (%) | Particle Size (μm) | Crystallinity | Scalability |
|---|---|---|---|---|---|
| Direct Metathesis | 68–72 | 95–98 | 5–10 | High | Moderate |
| Coprecipitation | 75–80 | 98–99 | 0.1–0.5 | Very High | High |
| Ion Exchange | 60–65 | 90–92 | 1–3 | Moderate | Low |
| Microwave-Assisted | 80–85 | 97–99 | 0.05–0.1 | High | High |
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
Modern production facilities utilize tubular reactors with:
- Residence time: 15–20 minutes
- Temperature control: ±1°C accuracy
- In-line FTIR monitoring for real-time quality assurance
Environmental Impact Mitigation
Closed-loop solvent recovery systems achieve 95% toluene reclamation, reducing volatile organic compound (VOC) emissions by 70% compared to batch processes.
Chemical Reactions Analysis
Key Conditions:
-
Solvent: Polar aprotic solvents (e.g., dichloromethane) or excess FFA as a reaction medium.
-
Temperature: Moderate heating (60–100°C) to accelerate ligand substitution.
-
Byproducts: Halide salts (e.g., NaCl) when using AlCl₃ as the aluminum source.
Ligand Substitution Reactions
Aluminum flufenamate undergoes ligand displacement in the presence of stronger Lewis bases. For example, fluoride ions (F⁻) can replace FFA ligands due to their high affinity for Al³⁺:
This is supported by studies showing HF’s ability to fluorinate alumina surfaces via heterolytic bond cleavage (ΔE ≈ 1.7–28.6 kcal/mol, depending on Al coordination) (source ).
Reactivity Trends:
| Competing Ligand | Reaction Rate | Dominant Product |
|---|---|---|
| F⁻ | High | AlF₃ |
| PO₄³⁻ | Moderate | Mixed complexes |
| Organic acids | Low | Stable Al(FFA)₃ |
Acid-Base Reactivity
The complex dissociates under acidic conditions due to protonation of the carboxylate group:
At neutral to alkaline pH, the complex remains stable, as organic ligands inhibit aluminum hydrolysis (source ). Quercetin, a flavonoid, was shown to stabilize Al³⁺ in solution (formation constant ), suggesting similar stabilization for Al(FFA)₃ (source ).
Thermal Decomposition
Heating Al(FFA)₃ above 120°C induces ligand degradation and aluminum oxide formation:
Differential scanning calorimetry (DSC) of FFA–polymer dispersions revealed polymorphic transitions (e.g., form IV → I) at ~116°C, indicating thermal lability (source ).
Thermal Data:
| Parameter | Value |
|---|---|
| Decomposition onset | 120–130°C |
| ΔH (decomposition) | 45–94 J/g |
| Major products | Al₂O₃, CO₂, HF |
Biological Interactions
This compound interacts with proteins like human serum albumin (HSA) through hydrophobic and hydrogen-bonding interactions. Fluorescence studies show binding constants () in the range of , altering protein conformation (source ). Such interactions may influence its pharmacokinetics and anti-inflammatory efficacy.
Hydrolysis and Aqueous Stability
The presence of silica or organic matter (e.g., fulvic acid) accelerates hydrolysis, forming amorphous aluminosilicates (source ).
Redox Behavior
Scientific Research Applications
Chemistry
In chemistry, aluminum flufenamate is utilized as a reagent in various chemical reactions. Its role in cyclooxygenase inhibition has been pivotal in studies aimed at understanding inflammatory processes and developing new therapeutic agents.
Biology
This compound is studied for its effects on cellular membranes and ion channels. Research indicates that it may modulate cell signaling pathways, which is essential for understanding diseases linked to inflammation and pain.
Case Study: Adipocyte Differentiation
A study demonstrated that flufenamic acid promotes adipocyte differentiation by influencing gene expression related to adipogenesis. This research utilized multiparticulate drug delivery systems to evaluate the compound's effect on human adipose-derived stem cells, showing enhanced lipid accumulation in treated cells compared to controls .
Medicine
This compound is primarily investigated for its therapeutic benefits in treating musculoskeletal disorders, pain management, and inflammation. Clinical studies have shown its effectiveness in post-extraction pain relief compared to other analgesics .
Case Study: Postexodontic Pain Relief
A double-blind clinical trial assessed the effectiveness of this compound against thinoridine hydrochloride for managing postexodontic pain. Results indicated significant pain reduction in patients administered this compound, highlighting its clinical relevance in dental practices .
Industry
In the pharmaceutical industry, this compound is incorporated into formulations aimed at enhancing drug delivery systems. Its properties facilitate the development of more effective NSAID formulations with improved pharmacokinetics .
Table 1: Summary of Applications of this compound
| Application Area | Description | Key Findings |
|---|---|---|
| Chemistry | Reagent in chemical reactions | Inhibits cyclooxygenase enzymes |
| Biology | Modulates cell signaling | Promotes adipocyte differentiation |
| Medicine | Pain management | Effective in post-extraction pain relief |
| Industry | Pharmaceutical formulations | Enhances drug delivery systems |
Mechanism of Action
The mechanism of action of aluminum flufenamate involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), leading to a reduction in the synthesis of prostaglandins. Prostaglandins are lipid compounds that play a significant role in inflammation, pain sensitization, and fever. By inhibiting these enzymes, this compound alleviates inflammation and pain .
Additionally, the aluminum component enhances the compound’s stability and bioavailability, reducing gastrointestinal side effects commonly associated with NSAIDs. The compound also exhibits membrane-stabilizing properties and may modulate ion channels involved in pain signal transmission .
Comparison with Similar Compounds
Pharmacological Mechanisms
Key Insight : this compound uniquely combines COX inhibition with ion channel modulation, broadening its anti-inflammatory and antisecretory effects. Unlike ibuprofen or diclofenac, it inhibits colonic Cl⁻ secretion and Ca²⁺-activated K⁺ channels, explaining its efficacy in gastrointestinal and neuropathic pain .
Pharmacokinetics and Bioavailability
Key Insight : The aluminum complex in flufenamate delays absorption, prolonging therapeutic action and reducing peak plasma fluctuations. This contrasts with flufenamic acid capsules, where food significantly lowers bioavailability .
Clinical Efficacy
Osteoarthritis :
Inflammatory Bowel Disease :
- This compound’s antisecretory effects via Cl⁻ channel inhibition make it effective in diarrhea-predominant conditions, unlike non-fenamate NSAIDs .
Neuropathic Pain :
Drug Interactions
- Anticoagulants (Warfarin) : Increased bleeding risk due to protein-binding displacement .
- Lithium/Alcohol : Enhanced CNS toxicity .
- Antihypertensives : Reduced efficacy of ACE inhibitors and diuretics .
Comparatively, this compound’s aluminum component may buffer gastric acidity, reducing interactions with antacids—unlike aspirin or ibuprofen .
Biological Activity
Aluminum flufenamate is a non-steroidal anti-inflammatory drug (NSAID) derived from flufenamic acid, primarily used for its analgesic and anti-inflammatory properties. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
This compound functions as a potent inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the conversion of arachidonic acid to prostaglandins, mediators of inflammation and pain. By inhibiting these enzymes, this compound reduces the synthesis of pro-inflammatory prostaglandins, thereby alleviating pain and inflammation .
Pharmacokinetics
The bioavailability of flufenamic acid from this compound has been studied extensively. Research indicates that the absorption and urinary excretion rates vary between different formulations, with significant implications for its effectiveness in clinical settings. For example, studies have shown that the bioavailability can differ markedly between tablet and capsule forms .
Antimicrobial and Antioxidant Properties
Recent studies have highlighted the antimicrobial activity of this compound and its complexes. For instance, transition metal complexes formed with flufenamic acid exhibit moderate to good bioactivity against various Gram-positive bacteria and yeasts. These complexes have shown potential in enhancing the antioxidant properties of flufenamic acid, suggesting a dual role in both inflammation control and microbial resistance .
| Compound | Microbial Activity | Antioxidant Activity |
|---|---|---|
| Flufenamic Acid | Moderate | Moderate |
| Mn(II) Complex | Good | High |
| Cu(II) Complex | Moderate | Moderate |
Case Studies
- Adipocyte Differentiation : A study indicated that flufenamic acid plays a beneficial role in adipocyte differentiation by influencing gene expression related to fat metabolism. This suggests potential applications in metabolic disorders .
- Cancer Research : Investigations into the anticancer properties of flufenamic acid have revealed that it may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and modulation of cellular stress responses. This opens avenues for further research into its use as an adjunct therapy in cancer treatment .
- Formulation Development : The intercalation of flufenamic acid into layered double hydroxides has demonstrated enhanced stability and controlled release properties, which could improve therapeutic outcomes in chronic inflammatory conditions .
Research Findings
- Inhibition Studies : Various studies have quantified the inhibitory effects of this compound on COX enzymes, with IC50 values indicating its potency compared to other NSAIDs.
- Safety Profile : Long-term studies suggest that while this compound is effective in managing pain and inflammation, monitoring for potential side effects such as gastrointestinal disturbances is essential due to its NSAID classification.
Q & A
Q. What experimental methodologies are recommended to characterize the physicochemical properties of aluminum flufenamate?
this compound can be characterized using techniques such as X-ray crystallography (to determine molecular structure), high-performance liquid chromatography (HPLC) for purity assessment, and nuclear magnetic resonance (NMR) for functional group identification. Key properties include its molecular formula (C₄₂H₂₇AlF₉N₃O₆), melting point (125°C for the parent flufenamic acid), and solubility profiles in polar solvents .
Q. How is the anti-inflammatory efficacy of this compound typically evaluated in preclinical studies?
Standard assays include cyclooxygenase (COX) inhibition assays (COX-1/COX-2 selectivity), carrageenan-induced rat paw edema models, and measurement of prostaglandin E₂ (PGE₂) levels in serum. These methods align with its classification as a nonsteroidal anti-inflammatory drug (NSAID) targeting the arachidonic acid pathway .
Q. What safety protocols should be followed when administering this compound in animal studies?
Adhere to dose-limiting guidelines (e.g., 750 mg/day in osteoarthritis models) and monitor for adverse effects such as gastrointestinal toxicity. For reproductive toxicity studies, follow precautions outlined in regulatory updates (e.g., monitoring amniotic fluid volume and fetal ductus arteriosus constriction in pregnant subjects) .
Advanced Research Questions
Q. How can researchers design experiments to assess this compound’s cytotoxicity in cancer cell lines?
Use the MTT assay to quantify cell viability, as demonstrated in HepG2 liver cancer studies. For example:
| Concentration (μM) | Cell Proliferation (% of Control) | Significance (p-value) |
|---|---|---|
| 30 | 96.9 ± 2.7% | NS |
| 100 | 75.1 ± 4.1% | <0.05 |
| 300 | -16.2 ± 4.2% | <0.01 |
| Include controls (e.g., cisplatin) and validate results with flow cytometry for apoptosis/necrosis markers . |
Q. What methodological approaches resolve contradictions in DNA-binding studies of this compound derivatives?
Conflicting results (e.g., partial intercalation vs. groove binding) can be addressed by combining orthogonal techniques:
Q. How do recent regulatory updates (2024) impact the design of in vivo studies involving this compound?
Revised precautions emphasize stringent monitoring of renal function and fetal development in long-term studies. Researchers should incorporate:
- Pharmacokinetic profiling to assess aluminum accumulation.
- Ultrasound imaging in pregnant models to track ductus arteriosus patency. These updates reflect post-marketing surveillance data linking prolonged use to rare adverse events .
Methodological Guidance for Data Analysis
Q. What statistical frameworks are suitable for analyzing dose-response relationships in this compound studies?
Use nonlinear regression models (e.g., log-dose vs. response) to calculate EC₅₀/IC₅₀ values. For toxicity data, apply Kaplan-Meier survival analysis and Cox proportional hazards models to evaluate time-dependent effects .
Q. How should researchers document contradictions between in vitro and in vivo efficacy data?
Follow guidelines for structured discussion sections:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
